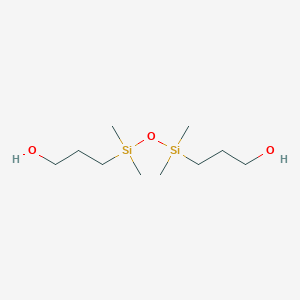

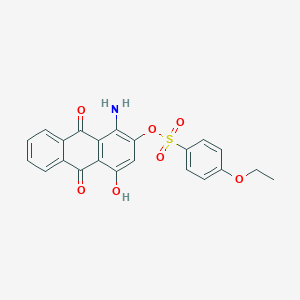

![molecular formula C11H13NO2 B103142 8-甲氧基-1,2,4,5-四氢苯并[c]氮杂卓-3-酮 CAS No. 17724-38-8](/img/structure/B103142.png)

8-甲氧基-1,2,4,5-四氢苯并[c]氮杂卓-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

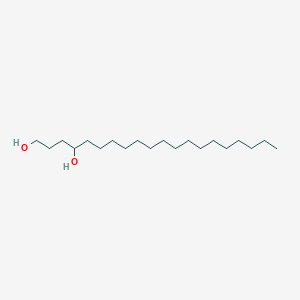

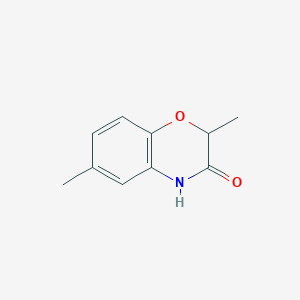

The compound "8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one" is a chemical structure that is part of a broader class of compounds known as azepines. Azepines are heterocyclic compounds containing a seven-membered ring that includes one nitrogen atom. The methoxy group at the 8th position and the tetrahydrobenzo[c]azepin-3-one core suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related azepine derivatives has been explored in several studies. For instance, the synthesis of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives has been described, which are structurally related to the compound and have shown potential as 5-HT(2A/2C) receptor antagonists with anxiolytic and antidepressant properties . Another study reports the synthesis of structural analogues of benzocycloheptenone derivatives, which share some structural features with the target compound . Additionally, the preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one through a condensation reaction has been documented, providing insights into the synthetic routes that could be applicable to the compound of interest .

Molecular Structure Analysis

The molecular structure of azepine derivatives has been a subject of interest in several studies. For example, the configuration of the C=N double bond in (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was determined using X-ray crystallography . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions. The study of azabenzocycloheptenones has shown that cyclisation reactions are key in forming the tetrahydrobenz[c]azepin-5-one system, and subsequent reactions such as bromination can occur at specific positions on the ring . The photolysis of o-azidobenzoic acid derivatives has also been used to synthesize 2-alkoxy-3-alkoxycarbonyl-3H-azepines, indicating that photochemical reactions can be employed to generate azepine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's solubility and reactivity. The study of benzolactams has provided a method for synthesizing tetrahydrobenz[d]indeno-[1,2-b]azepines, which can undergo autoxidation to form oxo derivatives, suggesting that the compound may also be susceptible to oxidation reactions . Additionally, the identification of metabolites of a structurally related benzazepine in rats indicates that these compounds can be metabolically processed in vivo, undergoing reactions such as N-demethylation and hydroxylation .

科学研究应用

药物研究中的新合成和杂质

一篇重点关注质子泵抑制剂奥美拉唑新合成方法的综述,强调了在药物开发中了解药物杂质的重要性。该研究详细介绍了合成过程,包括形成亚砜 N-氧化物作为杂质,并强调了需要新的合成工艺以达到预期的收率和简化程序。这项研究提供了对药物合成复杂性的见解,以及识别和控制药物产品中杂质的重要性 (Saini 等人,2019)。

环境科学中的酶促修复

氧化还原酶在废水中处理有机污染物方面的应用由于酶降解顽固性化合物的能力而受到关注。事实证明,在氧化还原介体的存在下,漆酶和过氧化物酶等酶可以提高污染物的降解效率。这种酶促方法被视为传统处理方法的有希望的替代方法,为修复工业废水中存在的各种芳香族化合物提供了潜力 (Husain,2007)。

抗菌和药理特性

苯并呋喃衍生物,包括与 8-甲氧基-1,2,4,5-四氢苯并[c]氮杂卓-3-酮相关的化合物,由于其广泛的生物学和药理学应用,已成为药物发现中的重要结构。这些衍生物被发现具有抗菌特性,并正在探索其在治疗微生物疾病中的潜力。苯并呋喃独特的结构特征使其成为药物化学中的优选结构,突出了这些化合物在开发新的抗菌剂中的重要性 (Hiremathad 等人,2015)。

在绿色化学和有机合成中的作用

使用绿色溶剂介质中的有机催化剂探索了与 8-甲氧基-1,2,4,5-四氢苯并[c]氮杂卓-3-酮 在结构上相关的四氢苯并[b]吡喃的合成。这项研究强调了绿色化学的原则,包括使用毒性较小的试剂、开发经济高效的合成方法以及催化剂的可回收性。对环保合成方法的关注突出了此类化合物在有机合成中的重要性以及可持续化学实践的潜力 (Kiyani,2018)。

安全和危害

属性

IUPAC Name |

8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPWDVMRQOWAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)NC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625720 |

Source

|

| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one | |

CAS RN |

17724-38-8 |

Source

|

| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

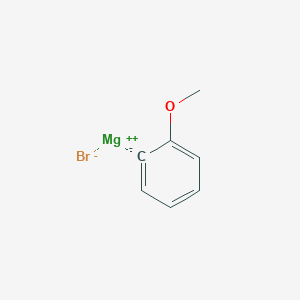

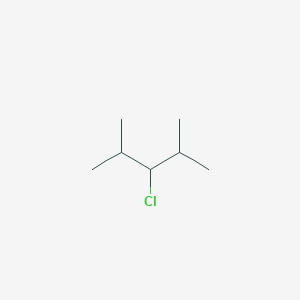

![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)